molecular formula C8H11NS B087096 2-(Ethylthio)aniline CAS No. 13920-91-7

2-(Ethylthio)aniline

Cat. No. B087096
CAS RN: 13920-91-7
M. Wt: 153.25 g/mol
InChI Key: OXFMPJRLJLBBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Ethylthio)aniline often involves palladium-catalyzed cross-coupling techniques, indicating the utility of transition metal-catalyzed reactions in creating complex organic molecules. For instance, the synthesis of bulky 2-anilinotropones, which share structural similarities with 2-(Ethylthio)aniline, utilizes palladium-catalyzed reactions for the formation of ethylene polymerization catalysts (Hicks, Jenkins, & Brookhart, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has been characterized by spectroscopic methods (FT–IR and UV–Vis) and theoretical calculations (HF and DFT). These analyses provide insights into the molecular geometry, electronic structure, and interaction with solvents, essential for understanding the behavior of 2-(Ethylthio)aniline at the molecular level (Ceylan et al., 2016).

Chemical Reactions and Properties

Compounds containing the ethylthioaniline moiety participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For example, 2-(Methylthio)aniline, a close relative, forms complexes with palladium(II) that are efficient catalysts for Suzuki-Miyaura C-C coupling in water, demonstrating the role of these compounds in facilitating bond-forming reactions (Rao et al., 2014).

Physical Properties Analysis

The physical properties of poly(2-ethyl aniline), such as structure, morphology, and spectroelectrochemical response, have been studied comprehensively. These materials exhibit distinct physical characteristics depending on the counterions used during synthesis, affecting their utility in various applications (Schemid, Torresi, Bassetto, & Carlos, 2000).

Chemical Properties Analysis

The chemical properties of 2-(Ethylthio)aniline derivatives, such as reactivity, polymerization activity, and interaction with other chemical species, have been the subject of research. Studies on anilino-substituted enone ligands, for example, have explored the synthesis, characterization, and ethylene polymerization activities of neutral nickel(II) complexes derived from these ligands, shedding light on the chemical behavior and potential applications of 2-(Ethylthio)aniline analogues (Zhang, Brookhart, & White, 2006).

Scientific Research Applications

  • Spectroscopic and Theoretical Investigations : A study by Ceylan et al. (2016) investigated a compound structurally related to 2-(Ethylthio)aniline using spectroscopic methods and theoretical calculations. This research highlights the use of such compounds in understanding molecular structures and behaviors.

  • Catalysis in Suzuki-Miyaura C-C Coupling : A complex of 2-(Methylthio)aniline with palladium(II), closely related to 2-(Ethylthio)aniline, was found to be an effective catalyst for Suzuki-Miyaura C-C coupling reactions in water, as described by Rao et al. (2014). This suggests potential catalytic applications for 2-(Ethylthio)aniline in eco-friendly synthesis.

  • Copper Corrosion Inhibition : According to Khaled & Hackerman (2004), ortho-substituted anilines, which include 2-(Ethylthio)aniline, can act as corrosion inhibitors for copper in acidic environments. This research suggests industrial applications in metal protection.

  • Polymer Synthesis : The polymerization of aniline derivatives, including 2-(Ethylthio)aniline, has been studied by Hambitzer & Stassen (1993, 1997), indicating its use in creating conductive polymers for various applications, such as electronics and coatings.

  • Medicinal Chemistry and Drug Synthesis : Anilines like 2-(Ethylthio)aniline are used as precursors in the synthesis of various compounds. Chernyak & Buchwald (2012) highlighted its role in producing monoarylated acetaldehydes, which are valuable in medicinal chemistry.

  • Inhibitor in Pharmaceutical Studies : In the study of cytochromes and substrate-induced spectra, aniline derivatives like 2-(Ethylthio)aniline have been used as inhibitors. This was demonstrated in the research by Hewick & Fouts (1970).

  • Catalysis in N-Methylation of Anilines : The catalytic utility of anilines in the selective N-methylation of anilines has been explored, as shown by Selva, Perosa, & Fabris (2008).

  • Corrosion Inhibition : The inhibitory effect of phenylthio aniline derivatives on the corrosion of metals in acidic solutions was reported by Farsak, Keleş, & Keleş (2015).

  • Reactivity in Organic Synthesis : The kinetics of reactions involving anilines, such as 2-(Ethylthio)aniline, in organic synthesis were studied by Castro et al. (1999).

  • Solubility in Copolymer Synthesis : Schemid, Lira, & Torresi (2002) researched the solubility properties of copolymers of aniline and 2-ethylaniline, indicating potential applications in materials science.

properties

IUPAC Name

2-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMPJRLJLBBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436139
Record name 2-(Ethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)aniline

CAS RN

13920-91-7
Record name 2-(Ethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminothiophenol (5.0 g, 40 mmol, Lancaster Synthesis Inc., Windham, N.H.) was stirred in dry ethanol (100 mL) and cooled in an ice bath. Potassium t-butoxide (4.5 g, 40 mmol) was added portionwise over 15 minutes and the mixture was stirred for an additional 45 minutes. Ethyl iodide (3.3 mL, 41 mmol) was added dropwise over 15 minutes and the mixture was allowed to warm to room temperature and stirred for 45 minutes. The mixture was filtered and the filtrate evaporated to dryness in vacuo. The resulting residue was treated with dichloromethane (100 mL) and filtered and the resulting filtrate was evaporated to dryness in vacuo to give 2-(ethylthio)aniline (5.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylthio)aniline
Reactant of Route 2
Reactant of Route 2
2-(Ethylthio)aniline
Reactant of Route 3
Reactant of Route 3
2-(Ethylthio)aniline
Reactant of Route 4
Reactant of Route 4
2-(Ethylthio)aniline
Reactant of Route 5
Reactant of Route 5
2-(Ethylthio)aniline
Reactant of Route 6
Reactant of Route 6
2-(Ethylthio)aniline

Citations

For This Compound
27
Citations
DK Bates, KA Tafel, J Xu - Heterocyclic Communications, 1996 - degruyter.com
Refluxing sulfoxides 5a, b, prepared in four steps from 2-(ethylthio) aniline, in p-xylene solution promotes electrophilic ring closure to produce 6a, b by loss of ethanol. A wide variety of …
Number of citations: 4 www.degruyter.com
CK Manna, R Naskar, B Bera, A Das… - Journal of Molecular …, 2021 - Elsevier
New palladium(II) phosphino complex, [Pd(PPh 3 )(L)](ClO 4 ) (1) with thioether containing ONS donor Schiff base ligand (HL) is synthesized by the reaction of HL with sodium …
Number of citations: 16 www.sciencedirect.com
H Zang, JG Sun, X Dong, P Li… - Advanced Synthesis & …, 2016 - Wiley Online Library
An intermolecular radical cascade reaction between readily prepared o‐methylthio‐arylamines or o‐methylselanyl‐arylamines and alkynes for the preparation of valuable …
Number of citations: 33 onlinelibrary.wiley.com
N Biswas, K Das, B Sardar, D Srimani - Dalton Trans, 2019 - researchgate.net
The construction of CvN bonds was achieved by the dehydrogenative coupling of alcohol and azide via aza-Wittig type reaction. The reaction is catalyzed by an acridine-derived …
Number of citations: 28 www.researchgate.net
R Naskar, P Ghosh, S Mandal, S Jana… - Journal of Chemical …, 2022 - Springer
A new palladium(II) complex, [Pd(LS Et )Cl] (C1) with benzothiazole based ONS donor pincer ligand (HLS Et ) was synthesized (where, HLS Et = 2-(benzothiazol-2-yl)-6-(((2-(ethylthio)…
Number of citations: 3 link.springer.com
PF Ranken, BG McKinnie - The Journal of Organic Chemistry, 1989 - ACS Publications
(7) Han, CH; McEwen, WE Tetrahedron Lett. 1970, 30, 2629. ride complex which can effect both reorientation and disproportionation of the methylthio group. The insta-bility of the m-(…
Number of citations: 67 pubs.acs.org
ME Eggers, PV Jog, DK Bates - Tetrahedron, 2007 - Elsevier
When N-[2-(alkylsulfinyl)phenyl]-1H-indole-2-carboxamides with varying degrees of indolic and amidic N-alkylation are heated in an inert solvent or treated with trifluoroacetic anhydride…
Number of citations: 14 www.sciencedirect.com
S Impemba, I Tozio, G Roviello, S Mameri… - …, 2023 - ACS Publications
Mono- and bimetallic aluminum complexes bearing bidentate NS or tetradentate NSSN ligands have been synthesized via reaction of AlMe 3 with the corresponding proligand and …
Number of citations: 1 pubs.acs.org
K Das, A Mondal, D Pal, HK Srivastava… - Organometallics, 2019 - ACS Publications
The application of nontoxic, earth-abundant transition metals in place of costly noble metals is a paramount goal in catalysis and is especially interesting if the air- and moisture-stable …
Number of citations: 72 pubs.acs.org
MG Cabiddu, S Cabiddu, E Cadoni, R Cannas… - Journal of …, 2001 - Elsevier
The metallation reactions of (methylthio)anilines with organolithium reagents and with the butyllithium–potassium tert-butoxide superbasic mixture are here described. The results show …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.